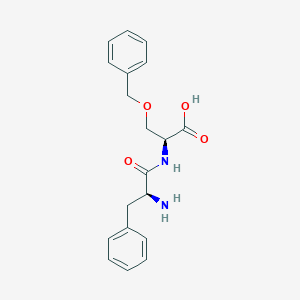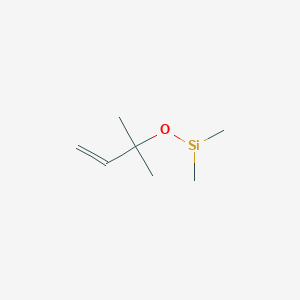
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and an oxygen atom, which is further bonded to a propene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylsiloxy)-3,3-dimethyl-1-propene typically involves the hydrosilylation of allyl compounds with dimethylsiloxy groups. One common method is the reaction of allyl alcohol with chlorodimethylsilane in the presence of a base, such as triethylamine, to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of catalysts, such as platinum or rhodium complexes, can further enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into silanes or other reduced silicon-containing species.
Substitution: The silicon-oxygen bond can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. Reactions are typically carried out at low temperatures to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles like halides or alkoxides are used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes and other reduced silicon species.
Substitution: Halosilanes, alkoxysilanes, and other substituted silanes.
科学的研究の応用
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers. Its unique reactivity makes it valuable in the development of new materials with tailored properties.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to enhance their stability and functionality.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, coatings, and adhesives due to its excellent thermal and chemical stability.
作用機序
The mechanism of action of 3-(Dimethylsiloxy)-3,3-dimethyl-1-propene involves its ability to form stable silicon-oxygen bonds. This stability is due to the strong affinity between silicon and oxygen, which results in the formation of robust siloxane linkages. These linkages are resistant to hydrolysis and oxidation, making the compound highly durable in various environments. The molecular targets and pathways involved in its action depend on the specific application, such as the modification of biomolecules or the formation of polymer networks.
類似化合物との比較
Similar Compounds
Trimethylsiloxypropene: Similar in structure but with three methyl groups attached to the silicon atom.
Dimethylsiloxyethene: Contains an ethene group instead of a propene group.
Dimethylsiloxymethane: Contains a methane group instead of a propene group.
Uniqueness
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene is unique due to its specific combination of a propene group with a dimethylsiloxy moiety. This structure imparts distinct reactivity and stability, making it suitable for applications that require robust and versatile organosilicon compounds. Its ability to undergo various chemical reactions and form stable siloxane bonds sets it apart from other similar compounds.
特性
CAS番号 |
23483-22-9 |
|---|---|
分子式 |
C7H15OSi |
分子量 |
143.28 g/mol |
InChI |
InChI=1S/C7H15OSi/c1-6-7(2,3)8-9(4)5/h6H,1H2,2-5H3 |
InChIキー |
KTYUHUZTYVMLFG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C=C)O[Si](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1r,2s,3r,4s)-3-Ethoxycarbonyl-bicyclo [2.2.1]hept-2-yl-aminium (1's)-(+)-10-camphorsulfonate](/img/structure/B14173802.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14173805.png)


![4,6-Bis{[(furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol](/img/structure/B14173810.png)
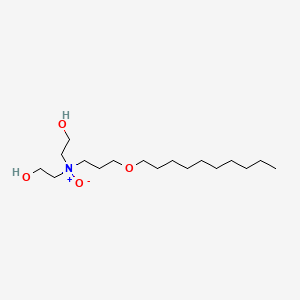
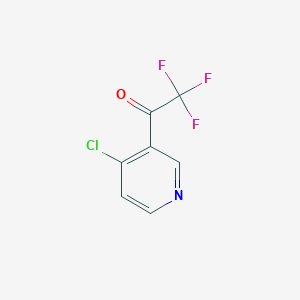
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene)](/img/structure/B14173824.png)
![Ethyl 1,3A-dihydro-7-hydroxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B14173836.png)
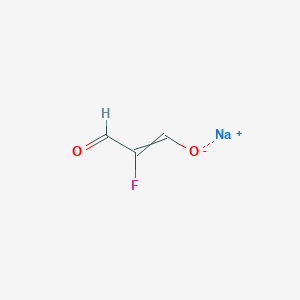
![3-Bromo-N-[2-(5-bromo-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14173865.png)
![Methyl 4-[(2-hydroxy-3-prop-2-ynoxy-propyl)-pyrimidin-2-yl-amino]butanoate](/img/structure/B14173867.png)
![4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14173878.png)
